5,6,7,8-Tetrahydroindolizin-7-ol

Descripción

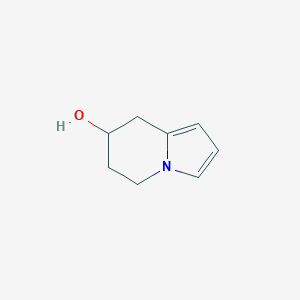

Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroindolizin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4,8,10H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRFGTZFGYRNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548171 | |

| Record name | 5,6,7,8-Tetrahydroindolizin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106681-28-1 | |

| Record name | 5,6,7,8-Tetrahydroindolizin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydroindolizin 7 Ol and Analogues

Enantioselective Synthesis of Highly-Functionalized Tetrahydroindolizine Derivatives

The development of enantioselective methods is crucial for accessing specific stereoisomers of tetrahydroindolizine derivatives, which often exhibit distinct biological activities. Catalytic asymmetric approaches and chiral pool strategies have emerged as powerful tools in this endeavor.

Catalytic Asymmetric Approaches (e.g., Isothiourea-Catalysis)

Isothiourea catalysis has been successfully employed for the enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives. A one-pot tandem sequential process utilizing isothiourea catalysts can produce novel tetrahydroindolizine derivatives with three stereocentres in high diastereomeric and enantiomeric ratios. nih.gov This method involves an enantioselective Michael addition–lactonisation of 2-(pyrrol-1-yl)acetic acid with a suitable Michael acceptor, followed by an in situ ring-opening and cyclisation cascade. nih.gov

In a notable example, the reaction of 2-pyrrolyl acetic acid with trichloromethyl enones, catalyzed by an isothiourea, leads to stereodefined diesters or diamides after ring opening. nih.gov A subsequent intramolecular Friedel-Crafts reaction affords dihydroindolizinones with high stereofidelity. nih.gov This two-step process provides a reliable route to stereodefined dihydroindolizinones. nih.gov Furthermore, isothiourea catalysts like benzotetramisole have been used in the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives through an intramolecular Michael addition-lactonisation and ring-opening sequence, achieving excellent stereocontrol. rsc.org

| Catalyst | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Isothiourea (e.g., HyperBTM) | 2-Pyrrolyl acetic acid and trichloromethyl enones | Dihydroindolizinones | up to >95:5 | up to 99:1 | nih.gov |

| Benzotetramisole (5 mol%) | Enone acid derived from pyrrole-2-carboxaldehyde | cis-Pyrrolizine carboxylate derivatives | >95:5 | >98:2 | rsc.org |

Chiral Pool Strategies for Stereocontrolled Synthesis

The chiral pool, which utilizes readily available enantiopure natural products like amino acids, is a powerful strategy for the synthesis of chiral molecules. While direct synthesis of 5,6,7,8-tetrahydroindolizin-7-ol from a chiral pool source is not extensively documented, the synthesis of the closely related indolizidine alkaloids and other similar heterocyclic systems from α-amino acids is well-established. These methods provide a strong foundation for the stereocontrolled synthesis of the target compound.

For instance, a general route for the enantiopure synthesis of indolizidine alkaloids starting from α-amino acids has been developed. nih.gov This demonstrates the utility of amino acids as chiral building blocks for constructing the core indolizidine skeleton. Similarly, the synthesis of chiral 5,6,7,8-tetrahydroquinolin-8-ol, a structural analogue of the target compound, has been achieved through a dynamic kinetic resolution of the corresponding racemic alcohol using a lipase (B570770). mdpi.com This enzymatic approach allows for the separation of enantiomers with high yields. mdpi.com

| Chiral Source/Method | Starting Material | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| α-Amino Acids | α-Amino Acids | Indolizidine Alkaloids | General route to enantiopure indolizidine alkaloids. | nih.gov |

| Lipase from Candida antarctica | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | Dynamic kinetic resolution with high yields (88% and 86% respectively). | mdpi.com |

Metal-Catalyzed Cyclization and Annulation Reactions

Metal-catalyzed reactions offer efficient and often atom-economical routes to the tetrahydroindolizine core through various cyclization and annulation strategies. Gold, silver, palladium, and copper catalysts have all been shown to be effective in the synthesis of indolizine (B1195054) and related heterocyclic systems.

Gold(III) and Silver-Catalyzed Routes to Substituted Tetrahydroindolizines

Gold and silver catalysts are known to activate alkynes and other unsaturated systems, facilitating cyclization reactions. While direct gold(III)-catalyzed synthesis of this compound is not widely reported, gold(III) catalysts have been used in the synthesis of other nitrogen-containing heterocycles like indoles. nih.gov For example, a polymer-supported gold(III) catalyst has been developed for indole (B1671886) library synthesis. nih.gov

Silver-mediated synthesis of indolizines via oxidative C-H functionalization and 5-endo-dig cyclization has been demonstrated as an efficient one-step strategy from readily available starting materials. nih.gov This method shows broad substrate scope and high functional group tolerance. nih.gov The reaction likely proceeds through the formation of a silver acetylide, which then couples with a chelated ethyl 2-pyridylacetate (B8455688) intermediate, followed by cyclization. nih.gov Silver catalysts have also been employed in the intramolecular hydroamination of N-allylguanidines to produce cyclic guanidines and in cascade cyclizations to form tetrahydrocarbazoles. organic-chemistry.orgrsc.org These examples highlight the potential of silver catalysis in constructing nitrogen-containing rings.

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Polymer-supported Au(III) | Not specified | Indoles | Suitable for combinatorial library synthesis. | nih.gov |

| Ag₂CO₃ | Ethyl 2-pyridylacetate and Phenylacetylene | Indolizines | One-step oxidative C-H functionalization and 5-endo-dig cyclization. | nih.gov |

| AgNO₃ | Tosyl-protected N-allylguanidines | Cyclic guanidines | Intramolecular alkene hydroamination with high yields. | organic-chemistry.org |

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis is a versatile tool for the synthesis of heterocyclic compounds, often proceeding through well-defined mechanisms like the Heck reaction or Wacker-type cyclizations. While a direct palladium-catalyzed synthesis of this compound is not explicitly described in the reviewed literature, palladium-catalyzed intramolecular cyclizations have been used to create related fused heterocyclic systems.

For instance, palladium-catalyzed intramolecular aza-Wacker-type oxidative amidation of vinyl cyclopropanecarboxamides has been developed to access aza[3.1.0]bicycles. nih.gov This reaction proceeds under mild conditions and forges a new C-N bond with oxygen as the terminal oxidant. nih.gov Another relevant example is the palladium-catalyzed intramolecular cyclization that can favor either a 5-exo-trig or a 6-endo-trig pathway depending on the reaction conditions, leading to different fused ring systems. divyarasayan.org

| Catalyst System | Starting Material | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / K₂CO₃ | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Intramolecular aza-Wacker-type oxidation | nih.gov |

| Pd(OAc)₂ / PPh₃ / Na₂CO₃ | Diene systems | Fused cyclopentane-cyclopropane or cyclopentane-cyclopentane rings | Intramolecular cyclization | divyarasayan.org |

Copper-Catalyzed Approaches in Indolizine and Tetrahydroindolizine Synthesis

Copper catalysts have proven to be highly effective for the synthesis of indolizine derivatives, particularly through multicomponent reactions. A copper-catalyzed three-component reaction between 1-formyl-9H-β-carbolines, secondary amines, and substituted alkynes provides an efficient, one-step route to aminoindolizino[8,7-b]indoles. researchgate.netdocumentsdelivered.com This method exhibits high atom economy and is amenable to microwave conditions. researchgate.net

The mechanism often involves the formation of a propargylamine (B41283) intermediate via A³ coupling, followed by a copper-catalyzed cycloisomerization. This approach allows for the construction of a diverse library of substituted aminoindolizines. researchgate.net

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CuCl | 1-Formyl-9H-β-carbolines, secondary amines, and substituted alkynes | 3-Aminoindolizino[8,7-b]indoles | One-step, three-component reaction with high atom economy. | researchgate.netdocumentsdelivered.com |

| CuI | Phenylacetylenes, pyridine-2-carboxaldehydes, and secondary amines | Aminoindolizines | Multicomponent synthesis. | researchgate.net |

Rhodium-Catalyzed Tandem Processes

Rhodium catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks through tandem reactions, which allow for the formation of multiple bonds in a single operation. These processes are highly efficient, offering atom and step economy.

One notable example involves a one-pot reaction featuring a rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization sequence. Starting from 1-(-2-methyl-2-propenyl)pyrrole, this method yields 6-methyl-5,6-dihydroindolizine (B11924077) derivatives. nih.gov Although not directly producing the 7-ol substituted analogue, this process exemplifies the utility of rhodium catalysis in assembling the core indolizine skeleton.

Furthermore, rhodium(III)-catalyzed intramolecular oxidative annulation via C–H activation has been successfully employed for the synthesis of 2,3-dihydro-1H-indolizinium derivatives. researchgate.net This method utilizes benzaldehydes or α,β-unsaturated aldehydes and alkyne-amines as starting materials, proceeding under mild conditions with an inexpensive co-oxidant like oxygen. researchgate.net The proposed mechanism involves the formation of an imine, followed by ortho C-H activation, alkyne insertion, and reductive elimination through a seven-membered rhodacycle intermediate. researchgate.net These rhodium-catalyzed strategies highlight the versatility of this transition metal in constructing the tetrahydroindolizine scaffold through efficient tandem sequences.

Samarium(II) Iodide Mediated Reactions

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a potent single-electron transfer agent widely used in organic synthesis for its ability to form carbon-carbon bonds under mild conditions. tezu.ernet.in Its application in the synthesis of tetrahydroindolizine frameworks is particularly valuable for constructing the five-membered ring and introducing the hydroxyl functionality with stereocontrol. tezu.ernet.innih.gov

SmI₂-mediated reactions can proceed through various pathways, including the Barbier reaction, ketyl-olefin coupling, and pinacol-type coupling. nih.govresearchgate.net The reduction of a carbonyl compound by SmI₂ generates a ketyl radical, which can then undergo intramolecular cyclization. nih.gov For instance, the intramolecular coupling of an aldehyde with an enone, mediated by SmI₂, has been used to form seven-membered rings with high stereocontrol. semanticscholar.org

A key strategy involves the intramolecular cyclization of precursors containing both a pyrrole (B145914) nucleus and a carbonyl or halide function. For example, the SmI₂-mediated cyclization of an α,β-unsaturated N-acylpyrrole has been reported, where the intermediate samarium enolate undergoes subsequent aldol-type reactions. organic-chemistry.org Another relevant example is the late-stage SmI₂-induced intramolecular pinacol (B44631) coupling of a dialdehyde (B1249045) to construct a five-membered ring during the synthesis of fawcettimine-type alkaloids, which share structural motifs with tetrahydroindolizines. nih.gov The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the presence of additives like HMPA or various alcohols. tezu.ernet.innih.gov

Below is a table summarizing the types of SmI₂-mediated reactions applicable to the synthesis of cyclic alcohols relevant to the tetrahydroindolizin-7-ol framework.

| Reaction Type | Precursor Functional Groups | Bond Formed | Key Features |

| Barbier Reaction | Aldehyde/Ketone and Alkyl Halide | C-C | Homogeneous reaction, high chemoselectivity. tezu.ernet.innih.gov |

| Ketyl-Olefin Coupling | Ketone/Aldehyde and Alkene | C-C | Efficient for 5-membered ring formation, high stereocontrol. semanticscholar.org |

| Pinacol Coupling | Two Carbonyl Groups (Aldehydes/Ketones) | C-C | Forms a 1,2-diol, useful for creating the 7-ol moiety. nih.gov |

Intramolecular Friedel–Crafts Epoxide–Arene Cyclization (IFCEAC) for trans-8-Aryl-5,6,7,8-tetrahydroindolizin-7-ol Synthesis

The Intramolecular Friedel–Crafts Epoxide–Arene Cyclization (IFCEAC) represents a powerful strategy for the stereoselective synthesis of fused heterocyclic systems. This reaction involves the acid-promoted opening of an epoxide ring followed by the cyclization of the resulting carbocation onto an electron-rich aromatic ring, such as a pyrrole nucleus.

The synthesis of trans-8-aryl-5,6,7,8-tetrahydroindolizin-7-ol can be achieved using pyrrolyl-N-tethered epoxides as precursors. The reaction proceeds via a 6-endo cyclization, which is generally favored over 5-exo or 7-endo pathways. rsc.org For the reaction to be successful, the epoxide typically requires a π-activating aryl substituent on the carbon atom undergoing the nucleophilic attack, which stabilizes the intermediate carbocation. rsc.org

The stereochemistry of the product is often controlled, leading to a trans-diastereomer. This is rationalized by an Sₙ2-type reaction mechanism where the pyrrole ring attacks the epoxide from the backside, relative to the epoxide oxygen, leading to the observed trans configuration of the aryl and hydroxyl groups. rsc.org An appealing feature of this methodology is that it can proceed under mild conditions and sometimes without the need for an external catalyst, offering high atom economy and stereoselectivity. rsc.org

A thesis by M. K. Bera details a systematic study of the IFCEAC of indolyl-N-tethered epoxides and extends the methodology to pyrrolyl-N-tethered epoxides for the synthesis of the 5,6,7,8-tetrahydroindolizine (B83744) framework. organic-chemistry.org This work underscores the feasibility of this approach for accessing the target molecule with specific stereochemistry. organic-chemistry.orgrsc.org

Radical-Induced Synthetic Strategies for Tetrahydroindolizine Frameworks

Radical-induced synthetic strategies have gained significant attention for the construction of heterocyclic compounds like indolizines due to their efficiency in forming C-C and C-X bonds, often through tandem reactions. nih.gov These methods offer high atom- and step-economy and can be initiated through various means, including light, electrochemical methods, or chemical initiators.

The synthesis of the indolizine scaffold can be achieved through the radical cyclization of precursors such as 2-alkylpyridines with alkynes or alkenes. For example, an I₂/TBHP-mediated reaction system can be used for the intermolecular oxidative tandem cyclization of α-picoline and alkenes to furnish indolizines. This approach avoids the use of metal catalysts.

Another strategy involves the use of sulfoxonium ylides, which can react with 2-alkylpyridines in the presence of N-iodosuccinimide (NIS) as a catalyst to generate alkylthio-substituted indolizines via a radical cross-coupling/cyclization pathway. These radical-based methods provide a powerful alternative to traditional ionic or pericyclic reactions for the assembly of the tetrahydroindolizine core. A recent review systematically covers the latest synthetic strategies using radical species for synthesizing indolizines and their derivatives, highlighting the versatility of this approach. rsc.orgnih.gov

| Radical Strategy | Starting Materials | Initiator/Catalyst | Key Features |

| Intermolecular Cyclization | 2-Alkylpyridines and Alkenes/Alkynes | I₂/TBHP, Silver salts | Metal-free options available, forms C-C and C-N bonds. |

| Decarboxylative Cycloaddition | Pyridine (B92270), α-Amino acids, Alkynes | CuBr | Atom-economical, can be performed under solvent-free conditions. |

| Radical Cross-Coupling/Cyclization | 2-Alkylpyridines and Sulfoxonium Ylides | N-Iodosuccinimide (NIS) | Introduces alkylthio substituents. |

One-Pot and Tandem Sequential Processes for Tetrahydroindolizine Construction

One-pot and tandem sequential reactions are highly desirable in modern organic synthesis as they reduce the number of purification steps, save time and resources, and minimize waste. Several such processes have been developed for the construction of the tetrahydroindolizine framework.

A notable example is the isothiourea-catalyzed one-pot tandem sequential process for the enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives. nih.gov This reaction begins with an enantioselective Michael addition–lactonization between 2-(pyrrol-1-yl)acetic acid and a Michael acceptor, such as a trifluoromethyl enone. nih.gov The resulting dihydropyranone intermediate is then subjected to in situ ring-opening with an alcohol or amine. nih.gov This generates a transient intermediate with a pendant ketone, which undergoes a spontaneous intramolecular cyclization of the pyrrole ring onto the ketone to yield the tetrahydroindolizine product bearing three stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov

The proposed mechanism for the final cyclization step involves a chair-like transition state where the substituents occupy pseudo-equatorial positions to minimize steric interactions, thus dictating the stereochemical outcome. nih.gov This methodology allows for the rapid assembly of complex tetrahydroindolizine structures from simple, achiral starting materials in a single pot. nih.gov

Pyrrole-Based Precursor Transformations to Tetrahydroindolizine Derivatives

The transformation of readily available pyrrole derivatives is a cornerstone of tetrahydroindolizine synthesis. The pyrrole ring serves as the key nucleophilic component in the crucial cyclization step that forms the bicyclic indolizine core.

A common strategy is the Paal-Knorr synthesis, which provides a straightforward route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. nih.gov These pre-functionalized pyrroles can then be elaborated into the desired tetrahydroindolizine structure. For example, 2-(pyrrol-1-yl)acetic acid is a key precursor in several syntheses. nih.gov In one approach, it is used in a one-pot tandem reaction where it first participates in a Michael addition and lactonization, and the resulting intermediate undergoes cyclization to form the tetrahydroindolizine core. nih.gov

Another approach involves the conversion of sulfonylpyrroles. For instance, 3-(2-nitroalkyl)pyrroles, synthesized from sulfonylpyrroles and aliphatic aldehydes, can be further transformed into related azaindole derivatives, demonstrating the versatility of functionalized pyrroles as building blocks. nih.gov The synthesis of polyfunctionalized NH-pyrroles from gem-diactivated acrylonitriles also provides precursors that are rich in functionality, ready for subsequent cyclization reactions to form fused heterocyclic systems like tetrahydroindolizine. Recent reviews have highlighted the increasing availability and use of densely functionalized pyrrole derivatives in expanding the scope of indolizine synthesis.

Green Chemistry Approaches in Tetrahydroindolizine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including tetrahydroindolizines.

One significant green approach is the use of biocatalysis. For instance, an efficient one-pot synthesis of indolizines has been developed using lipases from Candida antarctica (CAL-A and CAL-B) as biocatalysts. These enzymatic reactions can be performed in aqueous buffer solutions, a green solvent, and can be accelerated using ultrasound irradiation, leading to good yields of pure products in a short time.

Another green strategy is the use of solvent-free reaction conditions. A copper-catalyzed three-component reaction of pyridine, acetophenone, and a nitroalkene has been developed for the synthesis of indolizines under solvent-free conditions. Similarly, a sustainable bio-based catalyst has been used for the room-temperature, solvent-free synthesis of 1,4-naphthoquinone-based indolizines. These methods not only reduce environmental impact by eliminating organic solvents but also often simplify the workup procedure and reduce energy consumption. The development of such sustainable protocols is crucial for the environmentally responsible production of pharmaceutically important scaffolds like tetrahydroindolizine.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a cornerstone technique for accelerating chemical reactions, offering significant advantages over traditional heating methods. anton-paar.comtandfonline.com This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes, along with increased product yields and purities. anton-paar.comtandfonline.com The application of microwave technology is particularly beneficial in the synthesis of heterocyclic compounds like indolizine derivatives. tandfonline.com

The synthesis of various heterocyclic systems, which are structurally related to the tetrahydroindolizine core, has been successfully achieved using microwave irradiation. For instance, an efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through a copper-catalyzed intramolecular N-arylation was developed under microwave conditions. This method afforded the tetracyclic products in excellent yields (83–97%) within very short reaction times (45–60 minutes). nih.gov Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin (B1669340) and primary amines in the presence of a Montmorillonite K-10 catalyst, with reaction times not exceeding 120 seconds. nih.gov These examples underscore the power of microwave assistance in rapidly constructing complex heterocyclic frameworks.

Research on indolizine synthesis specifically highlights the broad applicability of this technology. A comprehensive review covering the period from 2003 to 2023 details numerous multicomponent strategies and one-pot syntheses of substituted indolizines under microwave irradiation, emphasizing the method's role in green chemistry by minimizing waste and energy consumption. tandfonline.com

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 5,6-dihydroindolo[1,2-a]quinoxalines | Substituted 2-(2-bromophenyl)-1H-indoles | CuI, L-proline, K₂CO₃, DMSO | 45-60 min | 83-97 | nih.gov |

| 2,3-dihydro-4-pyridinones | Curcumin, Primary amines | Montmorillonite K-10 | 120 s | 17-28 | nih.gov |

| Pyrazolo[3,4-e]indolizine derivatives | Multicomponent reaction | Microwave irradiation | Not specified | Not specified | tandfonline.com |

| Ethyl 3-substituted-7-methylindolizine-1-carboxylates | One-pot reaction | Microwave irradiation | Not specified | Not specified | tandfonline.com |

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into pharmaceutical and heterocyclic synthesis to reduce environmental impact. mdpi.comresearchgate.net These principles advocate for the use of safer solvents, recyclable catalysts, and energy-efficient processes, and aim to maximize atom economy. mdpi.commdpi.comnih.gov

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating solvent waste. A notable example is the copper-catalyzed synthesis of indolizines from pyridine, acetophenone, and nitroalkenes under solvent-free conditions, which achieved high yields. mdpi.com Another green approach involves the use of alternative, environmentally friendly solvents. Ionic liquids, for instance, have been explored as recyclable media for the synthesis of tetrahydroindolizine derivatives, enhancing reaction yields while minimizing environmental impact.

Catalysis is a pillar of green chemistry, with a focus on developing recyclable catalysts and avoiding hazardous reagents. researchgate.net Metal-catalyzed acceptorless coupling and one-pot reactions are green methods used for synthesizing N-heterocycles that improve atom economy and prevent the formation of toxic waste. mdpi.com The synthesis of ibuprofen, a widely used pharmaceutical, serves as a prime example of green chemistry in action, where a revised process improved atom economy and utilized a recyclable catalyst. researchgate.net These established green methodologies provide a framework for developing sustainable synthetic routes to this compound and its analogues.

| Green Chemistry Principle | Application in Heterocycle Synthesis | Specific Example/Method | Reference |

| Waste Prevention | One-pot and multicomponent reactions | Reduces intermediate purification steps and solvent usage. | nih.gov |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials. | Green catalytic methods, such as metal-catalyzed acceptorless coupling. | mdpi.com |

| Less Hazardous Chemical Synthesis | Use of non-toxic reagents. | Replacing toxic methylating agents with methanol (B129727) and a solid acid catalyst for metronidazole (B1676534) synthesis. | nih.gov |

| Safer Solvents & Auxiliaries | Use of green solvents or solvent-free conditions. | Copper-catalyzed indolizine synthesis under solvent-free conditions; use of ionic liquids. | mdpi.com |

| Design for Energy Efficiency | Use of ambient temperature/pressure or microwave irradiation. | Microwave-assisted synthesis completes reactions in minutes instead of hours. mdpi.com | |

| Use of Renewable Feedstocks | Using starting materials from renewable sources. | Synthesis of artemisinin (B1665778) from components of the Artemisia annua plant extract. | nih.gov |

Strategies Involving Pyridinium (B92312) Ylides and Dipolar Cycloadditions

The 1,3-dipolar cycloaddition reaction is a powerful and fundamental method for constructing five-membered heterocyclic rings. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of indolizine synthesis, the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles (typically alkenes or alkynes) is one of the most direct and efficient strategies for assembling the indolizine core. tandfonline.comresearchgate.net

Pyridinium ylides are versatile intermediates that can be generated in situ from the corresponding pyridinium salts, often N-phenacylpyridinium salts, in the presence of a base. researchgate.net The stabilized ylide then readily reacts with an electron-deficient alkene or alkyne. The reaction with simple alkenes typically yields tetrahydroindolizine derivatives, which require a subsequent aromatization step if the fully aromatic indolizine is the desired product. tandfonline.com

A significant advancement in this area is the development of a one-pot method that combines the 1,3-dipolar cycloaddition with an in situ aromatization step. This has been achieved using reagents like tetrakispyridinecobalt(II) dichromate (TPCD), which facilitates the synthesis of 1-acylindolizines directly from pyridinium ylides and α,β-unsaturated aldehydes or ketones in moderate to good yields. tandfonline.com This approach offers the advantages of simple operation and readily available starting materials. tandfonline.com The cycloaddition of azomethine ylides, generated from the decarboxylative condensation of α-amino acids with isatins, has also proven to be a highly efficient pathway for constructing N-fused pyrrolidine (B122466) spirooxindoles, demonstrating the broad utility of this reaction class. nih.gov

| Dipole | Dipolarophile | Product | Key Features | Reference |

| Pyridinium Ylides | α,β-Unsaturated aldehydes or ketones | 1-Acyl substituted indolizines | One-pot cycloaddition and in situ aromatization using TPCD. | tandfonline.com |

| Pyridinium Ylides | Simple alkenes | 1,2,3,8a-Tetrahydroindolizines | Requires a separate aromatization step to form indolizines. | tandfonline.com |

| Isatin-derived Azomethine Ylides | N-ethylmaleimide | N-fused pyrrolidinyl-dispirooxindoles | Three-component reaction with excellent yield (94%) and diastereoselectivity (>99:1). | nih.gov |

| N-methyl azomethine ylide | 2-substituted 5-R-3-nitropyridines | Pyrrolidine and pyrroline (B1223166) derivatives condensed with a pyridine ring | Dearomatizing cycloaddition to form saturated, fused heterocycles. | nih.gov |

Reactivity and Derivatization of the 5,6,7,8 Tetrahydroindolizine 7 Ol Skeleton

Chemical Transformations of the Hydroxyl Group at C7

The secondary alcohol at the C7 position of 5,6,7,8-tetrahydroindolizin-7-ol is a prime site for chemical modification, allowing for the introduction of various functional groups through oxidation, esterification, and etherification reactions.

Oxidation to Ketone: The hydroxyl group can be readily oxidized to the corresponding ketone, 6,7-dihydroindolizin-8(5H)-one. This transformation is a key step in the synthesis of various natural products and their analogues. Standard oxidation protocols, such as the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions, are effective for this purpose. nih.govnih.govnih.gov Another powerful method is the Dess-Martin periodinane (DMP) oxidation, known for its high efficiency and tolerance of sensitive functional groups. nih.govresearchgate.netresearchgate.netmdpi.com The resulting ketone serves as a versatile intermediate for further functionalization.

Esterification and Etherification: While specific examples of direct esterification and etherification of this compound are not extensively documented in readily available literature, standard synthetic methodologies can be applied. For instance, in the synthesis of the alkaloid Polygonatine B, an acetate (B1210297) group is introduced, which subsequently undergoes displacement with ethanol, suggesting the feasibility of such transformations. nih.gov This implies that the hydroxyl group can be converted to esters and ethers under appropriate conditions, such as reaction with acyl chlorides or alkyl halides in the presence of a base.

Functionalization Strategies for the Tetrahydroindolizine Core

Beyond the manipulation of the C7-hydroxyl group, the tetrahydroindolizine skeleton itself can be functionalized, offering pathways to novel derivatives with diverse substitution patterns.

Regioselective Substitutions

The regioselective functionalization of the tetrahydroindolizine core presents a synthetic challenge due to the presence of multiple reactive sites. Research has primarily focused on the functionalization of the five-membered pyrrole (B145914) ring, which is more electronically activated towards electrophilic substitution. However, strategies for the functionalization of the six-membered ring are emerging. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions and direct arylation processes have been employed for the regioselective functionalization of related 6,5-fused heterocyclic systems. rsc.org For instance, directing groups can be utilized to guide C-H activation to specific positions on the six-membered ring, enabling the introduction of aryl and other substituents. nih.govrsc.org While direct C-H functionalization of the saturated ring of this compound is not well-documented, the synthesis of C7-functionalized indoles through an aromaticity destruction-reconstruction process suggests potential pathways for accessing C7-substituted tetrahydroindolizines. nih.gov

Introduction of Stereogenic Centers

The C7 position of this compound is a chiral center, and the introduction of additional stereogenic centers can lead to a vast array of stereoisomers with potentially distinct biological activities.

Stereoselective Reduction: The ketone precursor, 6,7-dihydroindolizin-8(5H)-one, can be stereoselectively reduced to afford specific diastereomers of the alcohol. For example, the heterogeneous hydrogenation of a substituted indolizine (B1195054) has been shown to proceed with high trans diastereoselectivity. nih.gov Furthermore, electrochemical methods have been developed for the stereoselective reduction of related 7-keto compounds, offering an environmentally friendly approach to chiral alcohols. researchgate.netnih.govmdpi.com

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods provides a powerful tool for the enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives. rsc.orgrsc.org For instance, multicomponent reactions have been developed to access quaternary substituted hydroindole scaffolds with high diastereoselectivity. nih.gov The dynamic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, a closely related structural analog, using lipase (B570770) has been successfully employed to separate enantiomers, a strategy that could potentially be adapted for this compound. mdpi.com

Ring Transformations and Skeletal Rearrangements

The tetrahydroindolizine skeleton can undergo various ring transformations and skeletal rearrangements, leading to the formation of novel heterocyclic systems.

Ring Expansion: While specific examples for this compound are scarce, ring expansion reactions have been reported for related N-fused heterocycles. These transformations can be induced by various reagents and conditions, leading to the formation of larger ring systems. For example, the reaction of a seven-membered hexahydroazepine fused to an indole (B1671886) with dimethyl acetylenedicarboxylate (B1228247) resulted in a ring-expansion to a nine-membered azoninoindole ring.

Skeletal Rearrangements: The indolizine core is known to undergo skeletal rearrangements under certain conditions. For instance, indolizines can rearrange to quinolizinium (B1208727) salts. researchgate.net More complex skeletal editing of indoles to indazoles and benzimidazoles has also been reported, involving oxidative cleavage and subsequent ring closure. These examples highlight the potential for the this compound skeleton to be transformed into other heterocyclic frameworks, although specific studies on this substrate are needed.

Oxidative Aromatization Pathways

The partially saturated six-membered ring of this compound can be aromatized to the corresponding indolizine derivative. This transformation is a powerful tool for the synthesis of fully aromatic indolizine systems, which are of interest in materials science and medicinal chemistry.

A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strong oxidizing agent known to effect dehydrogenation and aromatization of various heterocyclic systems. nih.gov The driving force for this reaction is the formation of the stable aromatic indolizine ring. The presence of substituents on the tetrahydroindolizine core can influence the outcome of the oxidation. For instance, in related dihydroazolo[1,5-a]pyrimidines, the presence of electron-donating substituents at C7 can lead to decomposition during oxidation. This suggests that the nature of the substituent at C7 of this compound could play a crucial role in the success of the aromatization process. Visible light-mediated photocatalytic methods have also been developed for the synthesis of N-arylindoles involving an oxidative aromatization step, which could potentially be applied to tetrahydroindolizine systems. nih.gov

Computational Chemistry and Theoretical Investigations of 5,6,7,8 Tetrahydroindolizin 7 Ol

Electronic Structure Analysis and Molecular Orbital Theory

The arrangement of electrons in a molecule dictates its stability, reactivity, and spectroscopic properties. Electronic structure analysis and molecular orbital (MO) theory provide a framework for understanding these characteristics at a quantum mechanical level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying pharmaceutically relevant molecules. researchgate.net DFT methods are extensively used to determine the electronic density, ground-state energy, and a host of other molecular properties. researchgate.netnih.gov For 5,6,7,8-Tetrahydroindolizin-7-ol, DFT calculations can optimize the molecule's 3D structure and compute key molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.comsamipubco.com A smaller gap suggests higher reactivity. mdpi.com DFT also enables the calculation of global reactivity descriptors, which predict how the molecule will interact in chemical reactions. researchgate.net These calculations provide deep insights into the potential applications of the compound. researchgate.net Furthermore, DFT is instrumental in analyzing molecular interactions, such as those between a drug and a biological target, by clarifying the electronic forces at play. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT This table illustrates typical parameters derived from DFT calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

For situations requiring higher accuracy, particularly in describing electron correlation effects, wavefunction-based methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. While more computationally demanding than DFT, these methods serve as a benchmark for validating the results obtained from more economical approaches. They are particularly useful for smaller molecular systems or for refining the understanding of specific interactions where DFT might be less reliable. For the tetrahydroindolizine scaffold, these high-level calculations could provide a more precise picture of its electronic structure and properties, confirming or refining the DFT predictions.

Reaction Mechanism Studies using Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. For the synthesis of this compound and its derivatives, computational approaches can provide invaluable insights.

For instance, the formation of the tetrahydroindolizine core often involves cycloaddition reactions. nih.govmdpi.com Theoretical calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.com DFT calculations can map the reaction coordinates and identify the structure of the transition state, which is crucial for developing mechanism-based inhibitors. researchgate.net This understanding allows for the optimization of reaction conditions, such as temperature and catalysts, to improve yields and selectivity, and to explain observed stereochemical outcomes. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is critical to its function. The 5,6,7,8-tetrahydroindolizine (B83744) core contains a partially saturated six-membered ring fused to a five-membered ring, which means it is not planar and can adopt several different conformations. Computational methods can be used to perform a conformational analysis, identifying the most stable (lowest energy) three-dimensional arrangements of the atoms.

For the related 5,6,7,8-tetrahydroquinolin-8-one, X-ray crystallography revealed that the partially saturated ring adopts a sofa conformation. researchgate.net Similar computational analysis for this compound would involve calculating the relative energies of possible conformers (e.g., sofa, half-chair) to predict the most populated shape in solution. This information is vital for understanding how the molecule interacts with biological targets and for predicting the stereochemistry of its derivatives, which can be crucial for biological activity. nih.gov

Virtual Screening and Library Design for Tetrahydroindolizine Scaffolds

The tetrahydroindolizine scaffold can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for designing chemical libraries for drug discovery. nih.govresearchgate.net Virtual screening is a computational technique used to search these large libraries for molecules that are likely to bind to a specific protein target. nih.gov

The process involves generating 3D models of thousands or even billions of compounds based on the tetrahydroindolizine core and then using docking programs to predict how well each molecule fits into the active site of a target protein. nih.govnih.gov These docking simulations score the potential interactions, allowing researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing. nih.govnih.gov This computational approach significantly accelerates the initial stages of drug discovery by efficiently exploring a vast chemical space. researchgate.net

Table 2: Typical Workflow for Virtual Screening of a Tetrahydroindolizine-Based Library

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Library Design | Generation of a large, diverse set of virtual molecules based on the 5,6,7,8-tetrahydroindolizine scaffold by adding various functional groups. researchgate.net | Combinatorial library enumeration software. |

| 2. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., an enzyme or receptor), often from a protein database. | Molecular modeling software (e.g., ICM-Pro, Discovery Studio). youtube.com |

| 3. Molecular Docking | Computationally placing each molecule from the library into the target's binding site and calculating a score based on binding affinity. | Docking programs (e.g., AutoDock, Glide, GOLD). |

| 4. Hit Prioritization | Ranking the docked molecules based on their scores and visual inspection of their binding modes to select the most promising candidates. | Scoring functions, visualization software. |

| 5. Experimental Validation | Synthesizing and testing the top-ranked "hits" in biological assays to confirm activity. | (Experimental phase following computation) |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netresearchgate.net By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of chemical bonds, these methods can generate theoretical spectra for a proposed structure. researchgate.netnih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts and IR absorption frequencies can be calculated. These predicted values can then be compared with experimental data. A strong correlation between the computed and measured spectra provides powerful evidence for confirming the correct structure and stereochemistry of a newly synthesized compound. nih.gov

Table 3: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for this compound Values are hypothetical, based on typical chemical shifts for similar structures, to illustrate the application. Experimental values would be obtained from a synthesized sample, while predicted values come from DFT calculations (e.g., using the B3LYP functional).

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 118.5 | 119.2 | -0.7 |

| C2 | 110.1 | 111.0 | -0.9 |

| C3 | 125.3 | 126.1 | -0.8 |

| C5 | 48.2 | 49.0 | -0.8 |

| C6 | 25.7 | 26.4 | -0.7 |

| C7 | 68.9 | 69.5 | -0.6 |

| C8 | 30.4 | 31.1 | -0.7 |

| C8a | 135.6 | 136.5 | -0.9 |

The 5,6,7,8 Tetrahydroindolizine Moiety As a Core Scaffold in Chemical Research

Role in Indolizidine Alkaloid Synthesis

The 5,6,7,8-tetrahydroindolizine (B83744) scaffold is a cornerstone in the synthesis of indolizidine alkaloids, a class of natural products known for a wide range of biological activities. nih.gov Synthetic chemists have developed numerous strategies to construct this core and elaborate it into various target alkaloids. These methods often focus on creating the bicyclic indolizine (B1195054) nucleus as a key step. nih.gov

One notable approach is a domino hydroformylation/cyclization reaction sequence. For instance, the synthesis of (–)-Indolizidine 167B was achieved starting from optically active (R)-3-(pyrrol-1-yl)hex-1-ene. nih.gov A rhodium-catalyzed hydroformylation followed by an intramolecular cyclization provides a general pathway to the indolizine nucleus. nih.gov Another powerful method involves the intramolecular Heck cyclization of N-acyldihydropyridones, which can be prepared from heteroaryl Grignard reagents and N-acylpyridinium salts. nih.gov This strategy has been used to create a variety of benzo-fused indolizidine alkaloid mimics, demonstrating the scaffold's utility for building chemical libraries. nih.gov

Furthermore, the synthesis of novel tetrahydroindolizine alkaloids, polygonatines A and B, was accomplished through the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid to form the key intermediate 6,7-dihydroindolizin-8(5H)-one. rsc.org This intermediate was then further functionalized to yield the final natural products. rsc.org

| Synthetic Strategy | Key Intermediate/Reaction | Target Alkaloid(s) |

| Domino Hydroformylation/Cyclization | Rhodium-catalyzed hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene | (–)-Indolizidine 167B nih.gov |

| Intramolecular Heck Cyclization | Cyclization of N-acyl-2,3-dihydropyridones | Benzo-fused Indolizidine Alkaloid Mimics nih.gov |

| Acid-Catalyzed Cyclization | Cyclization of 4-(1H-pyrrol-1-yl)butanoic acid | Polygonatine A and B rsc.org |

| Stereocontrolled Photoinduced Reaction | Intramolecular reaction of (5S)-5-triisopropylsilyloxymethyl-3-{2′ -[(3″S)-3″ -methoxypyrrolidinyl]ethyl}furan-2-(5H)-one | Indolizidine Alkaloid Skeleton rsc.org |

Utilization in the Construction of Complex Natural Products (e.g., Rhazinilam (B1252179) Derivatives)

The 5,6,7,8-tetrahydroindolizine moiety is a defining structural feature of the rhazinilam family of alkaloids. acs.orgresearchgate.netrsc.org These natural products are noted for their unique and challenging architecture, which includes a stereogenic quaternary carbon and the tetrahydroindolizine core embedded within a nine-membered macrocycle. researchgate.netrsc.org This structure is associated with significant biological activity, such as antimitotic effects comparable to Taxol, making it an attractive target for total synthesis. acs.orgresearchgate.net

Synthetic approaches to rhazinilam often focus on the efficient construction of the tetrahydroindolizine core as a pivotal step. acs.org A variety of metal-catalyzed reactions have been successfully employed to achieve this. Gold(I)-catalyzed reactions, for example, have been used in the enantioselective synthesis of (-)-rhazinilam. rsc.orgresearchgate.net One such strategy involves the intramolecular cycloisomerization of an allene-functionalized pyrrole (B145914). researchgate.net

Palladium catalysis has also been extensively used. Strategies include palladium-catalyzed transannular Heck reactions to form the quaternary stereocenter with high enantiospecificity and direct intramolecular coupling to assemble the nine-membered lactam. researchgate.netnih.gov In a different approach, a radical addition/cyclization cascade reaction has been used to construct the decorated tetrahydroindolizine system, which is then subjected to a Pd-mediated cyclization. acs.orgresearchgate.net More recently, a red-light-driven radical cyclization catalyzed by a zinc(II)porphyrin complex was developed to efficiently form the tetrahydroindolizine core from an N-acyloxyphthalimide-substituted pyrrole. acs.org

| Catalyst/Reagent | Key Reaction Type | Target Compound |

| Gold(I) | Enantioselective cycloisomerization of an allene-functionalized pyrrole | (-)-Rhazinilam rsc.orgresearchgate.net |

| Palladium | Transannular Heck cyclization | Rhazinilam nih.gov |

| Palladium | Radical addition/cyclization cascade followed by Pd-mediated cyclization | (±)-Rhazinilam, Rhazinal, Rhazinicine acs.org |

| Palladium/Norbornene | Asymmetric C–H arylation/alkenylation | (+)-Rhazinilam, (+)-Rhazinal acs.org |

| Zinc(II)porphyrin / Red Light | Radical cyclization of N-acyloxyphthalimide-substituted pyrrole | (±)-Rhazinilam acs.org |

| Copper(I) | Asymmetric propargylic substitution | (-)-Rhazinilam acs.org |

Integration into Scaffolds for Chemical Probes and Synthetic Targets

A chemical probe is a selective small-molecule modulator used to study protein function and validate new therapeutic targets. thermofisher.comnih.gov The 5,6,7,8-tetrahydroindolizine scaffold serves as a valuable starting point for the development of such probes and for creating libraries of diverse molecules for biological screening. nih.gov The scaffold's defined three-dimensional structure and the potential for functionalization at multiple positions allow for the systematic modification needed to achieve high potency and selectivity for a specific biological target. eubopen.org

While direct examples of 5,6,7,8-tetrahydroindolizin-7-ol as a chemical probe are not extensively documented, the broader indolizine framework is a proven platform for creating functional molecules, including fluorescent probes. For example, pyrido[3,2-b]indolizine, a related scaffold, was rationally designed to create a new class of small, neutral, and biocompatible organic fluorophores. nih.govacs.org By strategically placing substituents, researchers could fine-tune the emission wavelengths across the visible spectrum from blue to red. nih.gov These fluorescent scaffolds were then incorporated into unnatural amino acids and peptides to develop fluorogenic probes for studying protein-protein interactions. acs.org

The synthesis of indolizidine alkaloid mimics based on the tetrahydroindolizine core highlights its role as a scaffold for chemical library preparation. nih.gov By developing a general synthesis and demonstrating that the resulting heterocycles can undergo further substitution reactions, researchers have shown that the scaffold provides access to diverse compounds with potential biological activity. nih.gov Similarly, indolizine derivatives have been synthesized and investigated for various therapeutic applications, such as antidiabetic agents, by creating prodrugs that link the indolizine moiety to an existing drug like metformin (B114582). nih.gov This modular approach, building upon a core scaffold, is fundamental to modern medicinal chemistry and drug discovery. researchgate.netchemistryviews.org

| Scaffold Application | Core Scaffold Type | Example of Use |

| Fluorogenic Probes | Pyrido[3,2-b]indolizine | Creation of tunable fluorophores (blue to red emission) for bioimaging and peptide probes. nih.govacs.org |

| Chemical Library Synthesis | Benzo-fused Indolizidine | Synthesis of diverse alkaloid mimics for biological screening via Heck cyclization. nih.gov |

| Prodrug Development | 2-substituted Indolizine | Synthesis of metformin prodrugs to enhance biological activity for potential antidiabetic applications. nih.gov |

| Anticancer Agent Development | Pyrrolizine/Indolizine-NSAID Hybrids | Design of hybrid molecules with antiproliferative activity against cancer cell lines. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 5,6,7,8-Tetrahydroindolizin-7-ol, distinct signals corresponding to each unique proton environment are observed. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electron density around the proton. chemistrysteps.com Protons attached to the aromatic part of the indolizine (B1195054) ring would appear in the downfield region (higher ppm values), typically between 6.0 and 8.0 ppm, due to the deshielding effect of the ring current. The protons on the saturated tetrahydro portion of the molecule would resonate in the upfield region (lower ppm values). The proton of the hydroxyl (-OH) group typically appears as a broad signal, and its chemical shift can vary depending on solvent, concentration, and temperature. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. msu.edu The carbon atom attached to the hydroxyl group (C7) would be expected to have a chemical shift in the range of 60-80 ppm. The aromatic carbons would appear further downfield, generally between 100 and 150 ppm. chemicalbook.com The remaining saturated carbon atoms in the tetrahydro ring would be found in the upfield region of the spectrum. rsc.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton coupling relationships, helping to identify adjacent protons. HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons that are two or three bonds apart. scielo.br These experiments together allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the this compound structure. scielo.brresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1/C1 | Aromatic Region | Aromatic Region |

| H2/C2 | Aromatic Region | Aromatic Region |

| H3/C3 | Aromatic Region | Aromatic Region |

| H5/C5 | Aliphatic Region | Aliphatic Region |

| H6/C6 | Aliphatic Region | Aliphatic Region |

| H7/C7 | Aliphatic Region (adjacent to -OH) | ~60-80 ppm |

| H8/C8 | Aliphatic Region | Aliphatic Region |

| -OH | Broad, variable | - |

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions. The table provides a general prediction based on typical values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₈H₁₁NO, the monoisotopic mass is approximately 137.084 g/mol . epa.gov

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, typically to within a few parts per million (ppm). thermofisher.com This level of precision allows for the confident determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. nih.gov Techniques like electrospray ionization (ESI) are often used to gently ionize the molecule, typically forming the protonated molecule [M+H]⁺, which would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. ekb.eg

In addition to determining the molecular weight, MS can provide structural information through fragmentation analysis. In tandem mass spectrometry (MS/MS), the parent ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. The way the molecule breaks apart provides clues about its structure. For this compound, common fragmentation pathways would likely involve the loss of the hydroxyl group as a water molecule (H₂O), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the saturated ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent and broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated aliphatic portions of the molecule would be observed just below 3000 cm⁻¹. youtube.com The C=C stretching vibrations of the aromatic ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations within the indolizine ring system would also contribute to the spectrum, likely in the 1000-1300 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would be expected in the 1000-1200 cm⁻¹ region. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is a characteristic signature of the molecule. msu.edu

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| C-N | C-N Stretch | 1000-1300 |

| Secondary Alcohol C-O | C-O Stretch | 1000-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the aromatic portion of the indolizine ring system, which acts as the chromophore. msu.edu

The conjugated π-electron system of the pyrrole-like ring fused to the pyridine-like ring is expected to give rise to characteristic absorption bands in the UV region. Typically, aromatic systems like this exhibit one or more strong absorption bands. The exact position of the absorption maxima (λ_max) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the specific structure of the chromophore and the solvent used for the measurement. The presence of the hydroxyl group, an auxochrome, attached to the saturated ring may have a minor influence on the electronic transitions of the aromatic system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice.

For this compound, X-ray crystallography would provide unambiguous information about bond lengths, bond angles, and the conformation of the fused ring system. nih.gov Since the C7 carbon is a stereocenter, the molecule can exist as a pair of enantiomers. X-ray crystallography of a single enantiomer or a derivative containing a known stereocenter can be used to determine the absolute stereochemistry (R or S configuration) at C7. Furthermore, this technique reveals the packing of the molecules in the solid state and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov

Future Perspectives in 5,6,7,8 Tetrahydroindolizin 7 Ol Research

Development of Novel and Efficient Synthetic Routes

The future of 5,6,7,8-tetrahydroindolizin-7-ol chemistry is intrinsically linked to the innovation of synthetic routes that are not only novel but also highly efficient and sustainable. While current methods exist, the development of more streamlined approaches is a key area of ongoing research. A convenient and high-yield cyclization reaction of N-pyrrolylbutyl triflates has been demonstrated for the synthesis of the 5,6,7,8-tetrahydroindolizidine core, providing a foundation for future work. documentsdelivered.com

One promising avenue is the design of catalytic asymmetric syntheses, which would provide access to specific stereoisomers of this compound. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry. Furthermore, the total synthesis of related natural products, such as polygonatines A and B, which share the 5,6,7,8-tetrahydroindolizine (B83744) skeleton, has been achieved through a multi-step process involving the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester to form 6,7-dihydroindolizin-8(5H)-one. nih.gov This intermediate is then further functionalized to yield the target alkaloids. nih.gov Future work could focus on adapting and refining such strategies to produce this compound and its analogs with greater efficiency and selectivity. The development of one-pot or tandem reactions that minimize purification steps and reduce waste will also be a significant goal.

Exploration of Undiscovered Reactivity Patterns

A deeper understanding of the reactivity of the 5,6,7,8-tetrahydroindolizine core is essential for the creation of new and diverse derivatives. Future research will likely delve into the regio- and stereoselective functionalization of this scaffold. acs.org The presence of the hydroxyl group at the 7-position in this compound, along with the nitrogen atom in the bicyclic system, offers multiple sites for chemical modification.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery, and the study of this compound is no exception. These powerful computational tools can significantly accelerate the design-make-test-analyze cycle. documentsdelivered.com

AI algorithms can be trained on vast datasets of chemical reactions to predict novel and efficient synthetic pathways for this compound and its derivatives, potentially uncovering routes that are non-intuitive to human chemists. acs.orgresearchgate.net Furthermore, AI can be employed to design new analogs with optimized properties. For instance, generative models can explore a vast virtual chemical space to propose novel indolizine-based structures with predicted high affinity for specific biological targets. nih.gov This in silico design process can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. documentsdelivered.com The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes major pharmaceutical companies and academic institutions, is actively developing data-driven synthesis planning programs that could be applied to scaffolds like tetrahydroindolizine. nih.gov

Expansion of the Tetrahydroindolizine Chemical Space

Expanding the known chemical space around the 5,6,7,8-tetrahydroindolizine core is a critical objective for future research. This involves the synthesis of a wide array of analogs with diverse substitution patterns and functional groups. The goal is to create a library of compounds that can be screened for a variety of biological activities and material properties.

One strategy for expanding this chemical space is through the development of diversity-oriented synthesis, where a common intermediate is elaborated into a wide range of structurally distinct products. The introduction of quaternary carbon stereocenters, for example, can enhance the three-dimensionality of molecules, which is often associated with improved biological activity and selectivity. By applying modern synthetic methodologies to the tetrahydroindolizine scaffold, it will be possible to generate novel structures with unique spatial arrangements. The exploration of high-dimensional chemical space, aided by computational tools, can guide the synthesis of novel compounds with desired properties. The creation of a diverse library of this compound derivatives will provide a valuable resource for discovering new lead compounds in drug discovery and for developing new materials with tailored functionalities.

Q & A

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydroindolizin-7-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves multicomponent reactions or transition-metal-catalyzed C–H activation. For example, ruthenium-catalyzed reactions with unsaturated aldehydes and amines yield tetrahydroindolizines, but optimization of solvent (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst loading is critical for improving yields. Isolation challenges due to polymeric byproducts may require chromatographic purification or recrystallization . Additionally, the use of Boc-protected intermediates (e.g., Boc-L-proline) in cyclization reactions has been reported to enhance stereochemical control .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation of this compound derivatives?

Structural characterization typically employs:

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry. For example, methylene protons in the tetrahydroindolizine ring appear as distinct multiplets in the δ 1.5–2.5 ppm range .

- Infrared (IR) spectroscopy to identify functional groups like hydroxyl (broad ~3200 cm⁻¹) or aromatic C–H stretches .

- Liquid chromatography-mass spectrometry (LC-MS) for purity assessment and fragmentation pattern analysis .

Q. What preliminary biological activities have been reported for this compound derivatives?

Early studies highlight diverse bioactivities:

- Neuroprotective effects : A derivative isolated from Polygonatum cyrtonema demonstrated protection against Aβ25−35-induced oxidative stress in neuronal models .

- Dopamine receptor agonism : Hybrid derivatives with tetrahydronaphthalen-ol moieties showed high affinity for D2/D3 receptors, suggesting potential in Parkinson’s disease research .

- Antimicrobial activity : Quinazolinone analogs exhibit moderate activity against bacterial strains, though further SAR studies are needed .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Key SAR insights include:

- Substituent positioning : Electron-withdrawing groups (e.g., fluorine) at the indolizine C3 position improve metabolic stability .

- Hybrid scaffolds : Incorporating piperazine or triazole rings (e.g., 7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino} groups) enhances dopamine receptor selectivity .

- Steric effects : Bulky substituents at the C8 position reduce off-target interactions in microtubule-targeting agents .

Methodologically, combinatorial libraries and molecular docking simulations are recommended to validate hypothetical SAR models .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or bioactivity across studies?

- Reaction reproducibility : Ensure strict control of moisture and oxygen levels in transition-metal-catalyzed syntheses, as trace impurities can deactivate catalysts .

- Bioassay standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293T for dopamine receptor studies) to minimize variability in IC50 values .

- Data triangulation : Cross-validate bioactivity claims with orthogonal assays (e.g., in vitro enzymatic inhibition + in vivo pharmacokinetics) .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Kinetic isotope effects (KIE) : Probe hydrogen/deuterium exchange in C–H activation steps to distinguish between concerted or stepwise mechanisms in ruthenium-catalyzed syntheses .

- Isotopic labeling : Track metabolic pathways of radiolabeled derivatives (e.g., ³H or ¹⁴C) in neuroprotective studies to identify active metabolites .

- Computational modeling : Density functional theory (DFT) calculations can predict transition states in asymmetric hydrogenation reactions, aiding ligand design .

Q. Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.